![molecular formula C23H19ClO B12522577 2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol CAS No. 683811-72-5](/img/structure/B12522577.png)
2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a chlorophenyl group and a phenyl group attached to the indene structure, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to form the indene structure. Finally, the ethan-1-ol group is introduced through a reduction reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Applications De Recherche Scientifique
2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Propriétés
Numéro CAS |
683811-72-5 |
|---|---|
Formule moléculaire |
C23H19ClO |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)-3-phenyl-1H-inden-2-yl]ethanol |
InChI |
InChI=1S/C23H19ClO/c24-18-12-10-17(11-13-18)23-20-9-5-4-8-19(20)22(21(23)14-15-25)16-6-2-1-3-7-16/h1-13,23,25H,14-15H2 |
Clé InChI |
VDOZQVDOEQKJJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


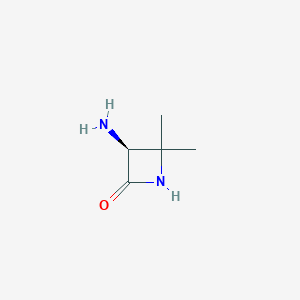

![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
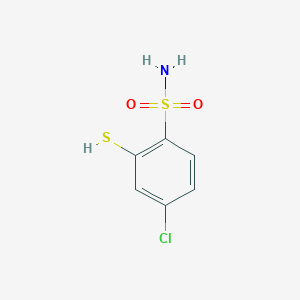

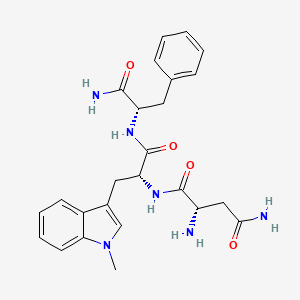
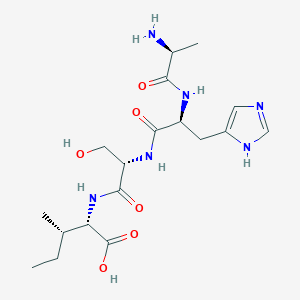
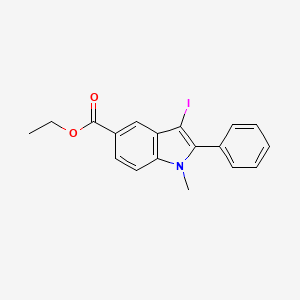
![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)

![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
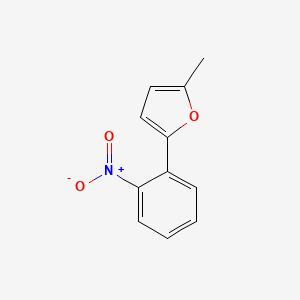
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
